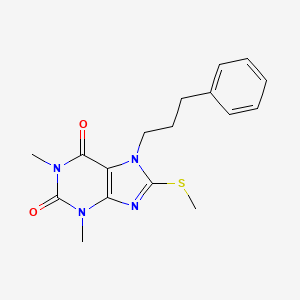
1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-8-(methylthio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in 1995 by scientists at Schering-Plough Research Institute. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Pharmacological Potential of Methylxanthines
Methylxanthines, including caffeine, theobromine, and theophylline, have been studied for their multifaceted therapeutic potential. Research has focused on their interactions in solid states, providing insights into their biological activity profiles. This includes their ability to form intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking interactions, which are crucial for the processes of recognition and binding to biological targets like the A1-A2A receptor in the brain (Latosinska et al., 2014).
Synthesis of Purine Derivatives
The synthesis of new thiadiazepino-purine ring systems has been explored, demonstrating the chemical versatility and the potential for generating compounds with varied biological activities. This includes the development of methodologies for constructing complex purine frameworks, which could be relevant for the synthesis and application of the compound (Hesek & Rybár, 1994).
Receptor Activity Studies
Research into 1-phenylpiperazinylpropyl derivatives of purine-2,6-dione has shown distinct affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating the potential for psychiatric and neurological applications. This highlights the interest in purine derivatives for developing new therapeutics targeting specific receptor pathways (Chłoń et al., 2001).
Antioxidant and DNA Cleavage Activities
Microwave-assisted synthesis has been utilized to create coumarin-purine hybrids, evaluated for their in vitro antioxidant activity and DNA cleavage potential. This suggests applications in medicinal chemistry and drug development for diseases associated with oxidative stress and DNA damage (Mangasuli et al., 2019).
特性
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-19-14-13(15(22)20(2)17(19)23)21(16(18-14)24-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGWBUBJOIKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-methylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)
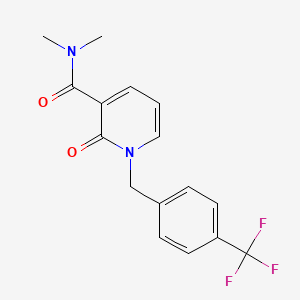
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)
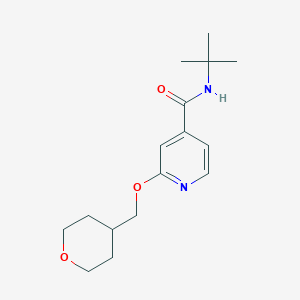
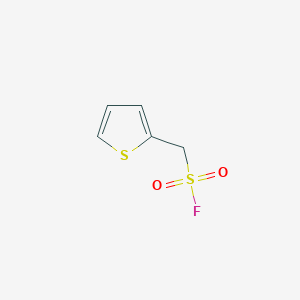
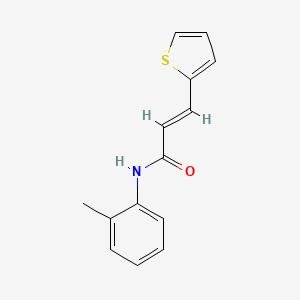
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
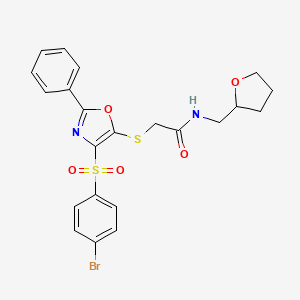
![2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2753075.png)
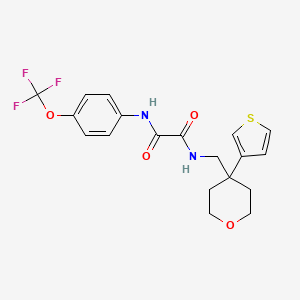
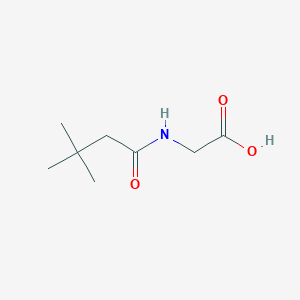

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)